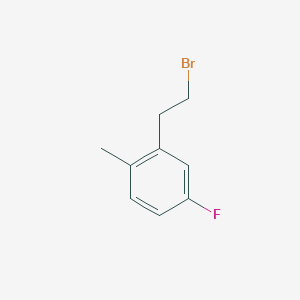
1-(2-Chloroethyl)-4-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-4-isopropylbenzene is an organic compound characterized by a benzene ring substituted with a 2-chloroethyl group and an isopropyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-4-isopropylbenzene typically involves the alkylation of 4-isopropylbenzene with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and advanced separation techniques might be employed to enhance the production process.
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-4-isopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloroethyl group can yield ethyl derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-4-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-4-isopropylbenzene involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is the basis for its potential use in medicinal chemistry, where it can modify biomolecules to exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-4-isopropylbenzene can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy due to its ability to alkylate DNA.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another chemotherapeutic agent with similar alkylating properties.
2-Chloroethyl ethyl sulfide: Used in the study of toxic gas detection and environmental monitoring
These compounds share the chloroethyl functional group, which imparts similar reactivity, but differ in their specific applications and biological targets.
Eigenschaften
CAS-Nummer |
91244-27-8 |
|---|---|
Molekularformel |
C11H15Cl |
Molekulargewicht |
182.69 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
FOKPOJYEMMWKCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


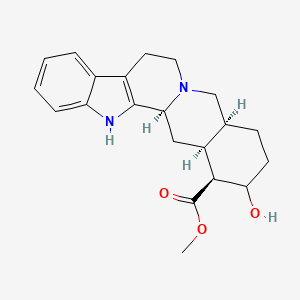

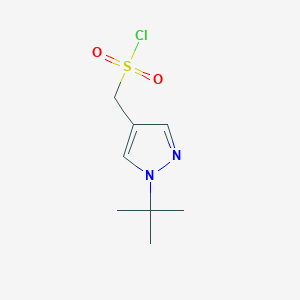
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
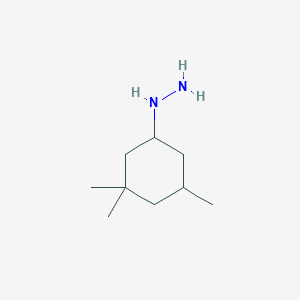

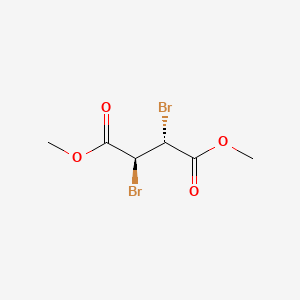
![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
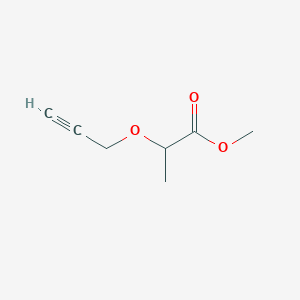

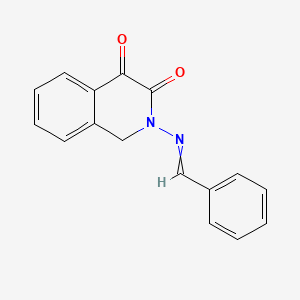
![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)

